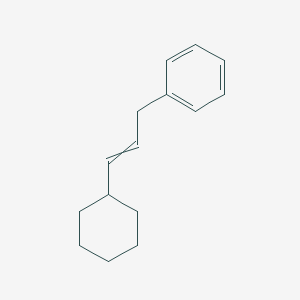
(3-Cyclohexylprop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclohexylprop-2-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a cyclohexylprop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexylprop-2-en-1-yl)benzene typically involves the alkylation of benzene with a suitable cyclohexylprop-2-en-1-yl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, and the use of high-purity reactants to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclohexylprop-2-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of the double bond in the cyclohexylprop-2-en-1-yl group can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) with iron (Fe) catalyst for halogenation.
Major Products
Oxidation: Formation of cyclohexylprop-2-en-1-one or cyclohexylprop-2-enoic acid.
Reduction: Formation of (3-Cyclohexylpropyl)benzene.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(3-Cyclohexylprop-2-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of (3-Cyclohexylprop-2-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Cyclohexylprop-2-en-1-yl)benzene: Similar structure but with the cyclohexyl group attached at a different position on the prop-2-en-1-yl chain.
Cyclohexylbenzene: Lacks the prop-2-en-1-yl group, simpler structure.
(3-Phenylprop-2-en-1-yl)benzene: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
(3-Cyclohexylprop-2-en-1-yl)benzene is unique due to the presence of both a cyclohexyl group and a prop-2-en-1-yl chain attached to a benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
129126-54-1 |
|---|---|
Molekularformel |
C15H20 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
3-cyclohexylprop-2-enylbenzene |
InChI |
InChI=1S/C15H20/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1,3-4,7-9,13,15H,2,5-6,10-12H2 |
InChI-Schlüssel |
YIIPCMWSKLWIGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C=CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)


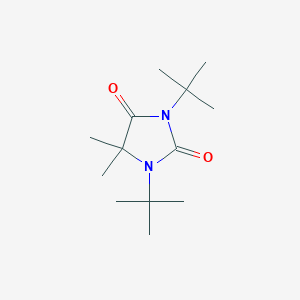
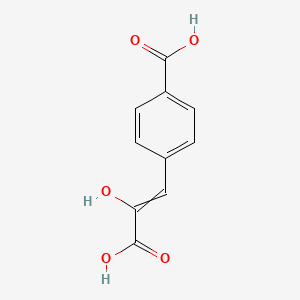

![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
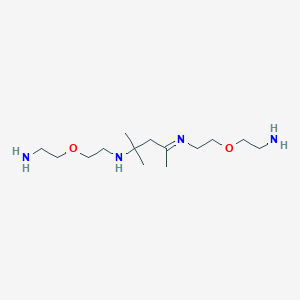
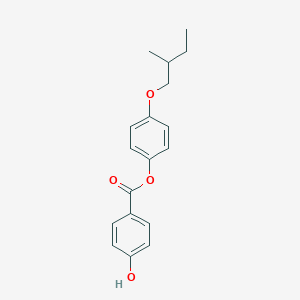
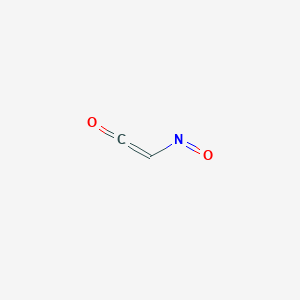
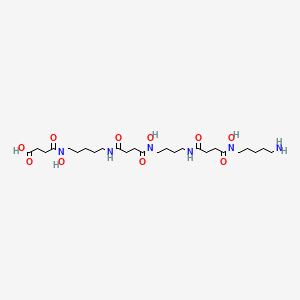
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
